![molecular formula C7H8Cl4 B14698492 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane CAS No. 18214-92-1](/img/structure/B14698492.png)
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane is a chlorinated bicyclic hydrocarbon with the molecular formula C7H8Cl4. This compound is characterized by its unique structure, which includes two five-membered rings and one six-membered ring. It is a derivative of bicyclo[2.2.1]heptane, where chlorine atoms are substituted at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the chlorination of bicyclo[2.2.1]heptane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron chloride, under controlled conditions . The reaction proceeds through a series of substitution reactions, resulting in the formation of the tetrachlorinated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
化学反応の分析
Types of Reactions
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while reduction reactions typically produce less chlorinated compounds .
科学的研究の応用
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and disruption of cellular processes .
類似化合物との比較
Similar Compounds
7,7-Dichlorobicyclo[2.2.1]heptane: A less chlorinated derivative with similar structural features.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane: Another chlorinated bicyclic compound with different substitution patterns.
Uniqueness
1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
18214-92-1 |
|---|---|
分子式 |
C7H8Cl4 |
分子量 |
233.9 g/mol |
IUPAC名 |
1,4,7,7-tetrachlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H8Cl4/c8-5-1-2-6(9,4-3-5)7(5,10)11/h1-4H2 |
InChIキー |
JDFMVJKUSUTYLJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(C2(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


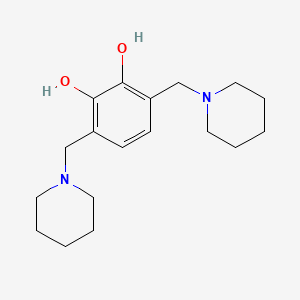
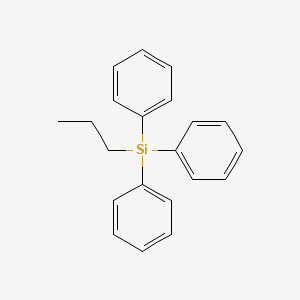
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
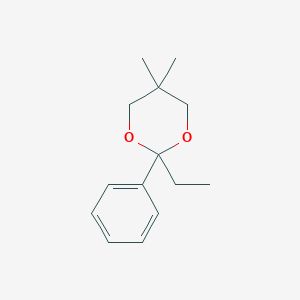
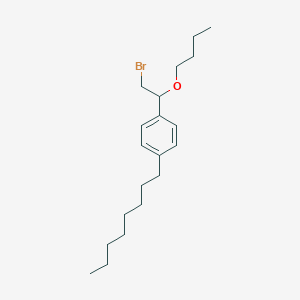
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
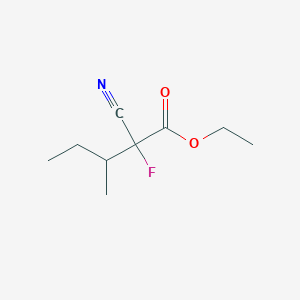
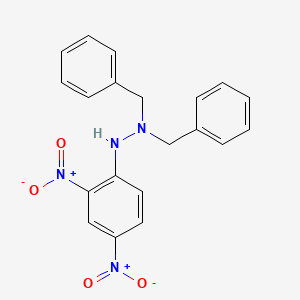
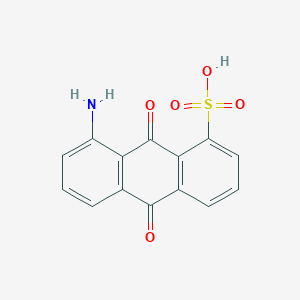
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)


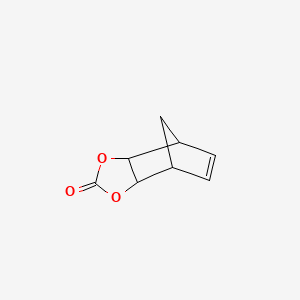
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
